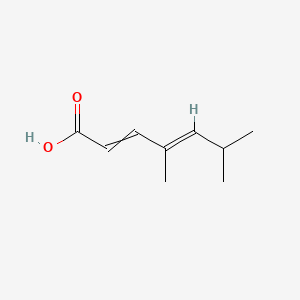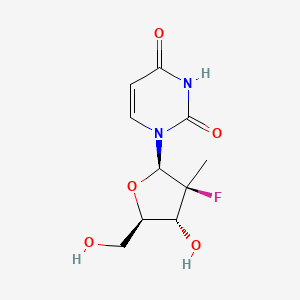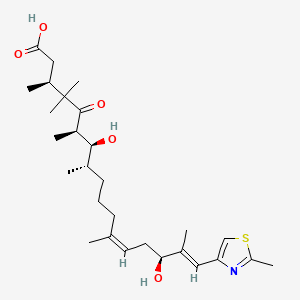
(3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid is a complex organic molecule characterized by multiple chiral centers and a unique structural framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their sequential coupling and functional group modifications. Common synthetic routes include:
Aldol Condensation: This step involves the formation of carbon-carbon bonds between aldehydes and ketones under basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Thiazole Ring Formation: Construction of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme-substrate interactions and metabolic pathways. Its hydroxyl and thiazole groups are particularly useful for binding to specific biological targets.
Medicine
In medicine, (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active site residues, while the thiazole ring can engage in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a specialty solvent in organic synthesis.
Pregabalin Lactam Methylene Dimer: A compound with a specific structural formula and preparation method involving pregabalin and an aldehyde.
Uniqueness
What sets (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid apart is its unique combination of hydroxyl, methyl, and thiazole groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C28H45NO5S |
|---|---|
Poids moléculaire |
507.7 g/mol |
Nom IUPAC |
(3S,6R,7S,8S,12Z,15S,16E)-7,15-dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid |
InChI |
InChI=1S/C28H45NO5S/c1-17(12-13-24(30)19(3)14-23-16-35-22(6)29-23)10-9-11-18(2)26(33)21(5)27(34)28(7,8)20(4)15-25(31)32/h12,14,16,18,20-21,24,26,30,33H,9-11,13,15H2,1-8H3,(H,31,32)/b17-12-,19-14+/t18-,20-,21+,24-,26-/m0/s1 |
Clé InChI |
JYVIWIZNOJRYSN-ZQIGLLARSA-N |
SMILES isomérique |
CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)[C@@H]([C@@H](C)C(=O)C(C)(C)[C@@H](C)CC(=O)O)O)O |
SMILES canonique |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(C)CC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



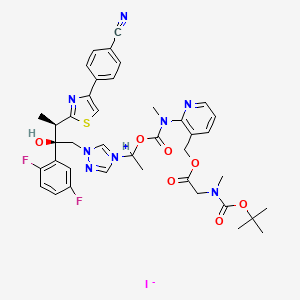



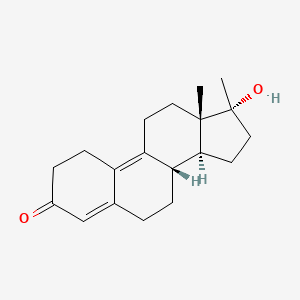
![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)
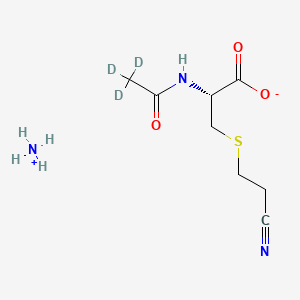
![methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13858667.png)
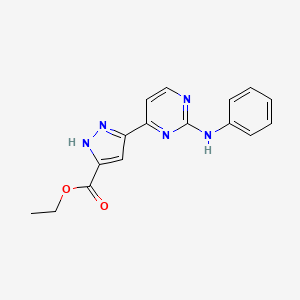
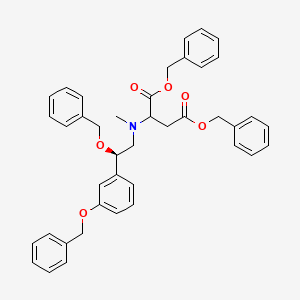
![N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13858680.png)
